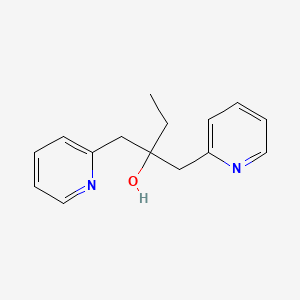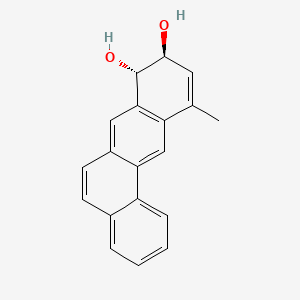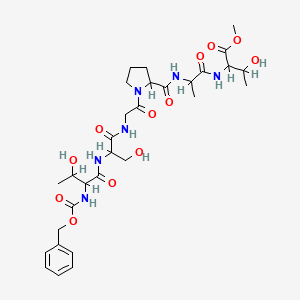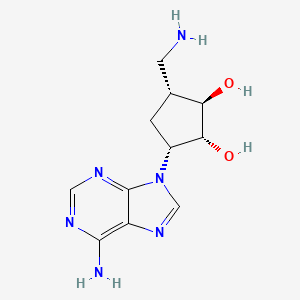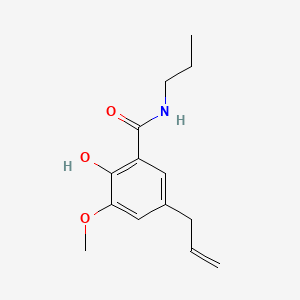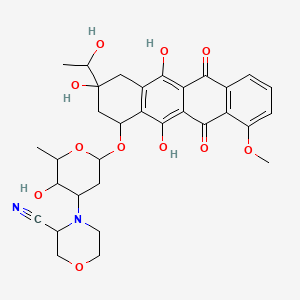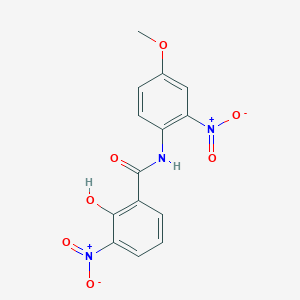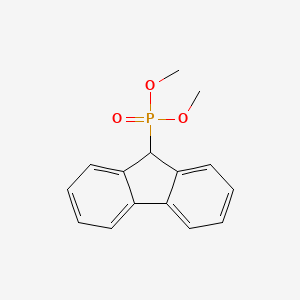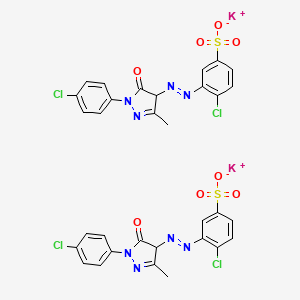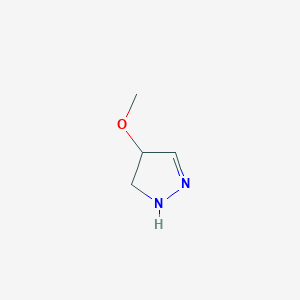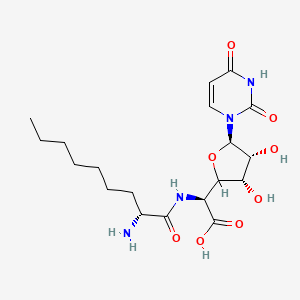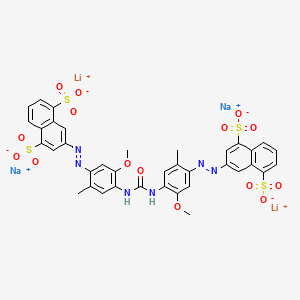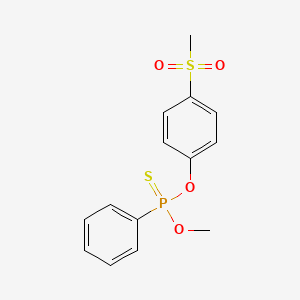
Phenylphosphonothioic acid O-methyl O-(p-(methylsulfonyl)phenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylphosphonothioic acid O-methyl O-(p-(methylsulfonyl)phenyl) ester is an organophosphorus compound It is characterized by the presence of a phosphonothioic acid group, a phenyl ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylphosphonothioic acid O-methyl O-(p-(methylsulfonyl)phenyl) ester typically involves the reaction of phenylphosphonothioic acid with methyl iodide and p-(methylsulfonyl)phenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenylphosphonothioic acid O-methyl O-(p-(methylsulfonyl)phenyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Phenylphosphonothioic acid O-methyl O-(p-(methylsulfonyl)phenyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of Phenylphosphonothioic acid O-methyl O-(p-(methylsulfonyl)phenyl) ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include disruption of metabolic processes or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester
- Phosphorothioic acid, O,O-diethyl O-(p-methylsulfonyl)phenyl ester
Uniqueness
Phenylphosphonothioic acid O-methyl O-(p-(methylsulfonyl)phenyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties.
Properties
CAS No. |
86889-58-9 |
|---|---|
Molecular Formula |
C14H15O4PS2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
methoxy-(4-methylsulfonylphenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15O4PS2/c1-17-19(20,13-6-4-3-5-7-13)18-12-8-10-14(11-9-12)21(2,15)16/h3-11H,1-2H3 |
InChI Key |
WUPOBAMMIUNUNI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


